molecular formula C43H48O24 B12294292 Kaempferol 3-(2-feruloylsophoroside) 7-glucoside CAS No. 151649-63-7

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside

Cat. No.: B12294292
CAS No.: 151649-63-7
M. Wt: 948.8 g/mol
InChI Key: QHJVKUDIQWLPMG-PHSRRZOTSA-N
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Description

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside: is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a well-known flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kaempferol 3-(2-feruloylsophoroside) 7-glucoside typically involves the glycosylation of kaempferol. Enzymatic methods are often employed, where specific glycosyltransferases catalyze the attachment of sugar moieties to kaempferol . The reaction conditions usually include a buffered aqueous solution, optimal pH, and temperature suitable for enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing microbial fermentation or plant cell cultures. These methods are advantageous due to their sustainability and ability to produce complex glycosides in large quantities .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-(2-feruloylsophoroside) 7-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol glycosides . This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is a flavonoid glycoside that has garnered attention due to its potential health benefits, particularly in the context of antioxidant activity, anti-inflammatory effects, and possible anticancer properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoid-7-O-glycosides, characterized by a flavonoid moiety linked to a carbohydrate at the C7-position. Its chemical formula is C49H58O29C_{49}H_{58}O_{29}, and it is noted for its presence in various plant sources, particularly in brassicas, where it may serve as a biomarker for dietary intake .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of kaempferol derivatives. These compounds are known to scavenge free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases including cardiovascular diseases and cancer .

Table 1: Antioxidant Activity of Kaempferol Glycosides

CompoundIC50 (µg/mL)Reference
This compoundNot specified
Quercetin-3-O-glucoside12.5
Kaempferol-3-O-rutinoside15.0

The antioxidant capacity of kaempferol glycosides may be attributed to their ability to enhance cellular glutathione levels, which play a crucial role in detoxifying harmful compounds .

Anti-inflammatory Effects

Kaempferol and its derivatives exhibit significant anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses .

Anticancer Properties

Emerging evidence suggests that kaempferol glycosides may possess anticancer effects. In vitro studies have demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sulforaphane, a breakdown product of glucosinolates found in brassicas, has been shown to have protective effects against various cancers .

Case Study: Effects on Cancer Cell Lines

A study investigating the effects of kaempferol derivatives on breast cancer cell lines reported significant reductions in cell viability when treated with kaempferol-3-(2-feruloylsophoroside) 7-glucoside. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Bioaccessibility and Metabolism

The bioaccessibility of kaempferol glycosides is critical for their biological activity. Studies indicate that during digestion, these compounds undergo enzymatic hydrolysis, leading to increased bioavailability of active metabolites . This process enhances their potential health benefits when consumed as part of a diet rich in fruits and vegetables.

Properties

CAS No.

151649-63-7

Molecular Formula

C43H48O24

Molecular Weight

948.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O24/c1-59-22-10-16(2-8-20(22)48)3-9-27(50)65-39-34(56)30(52)25(14-45)63-42(39)67-40-35(57)31(53)26(15-46)64-43(40)66-38-32(54)28-21(49)11-19(60-41-36(58)33(55)29(51)24(13-44)62-41)12-23(28)61-37(38)17-4-6-18(47)7-5-17/h2-12,24-26,29-31,33-36,39-49,51-53,55-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,39-,40-,41-,42+,43+/m1/s1

InChI Key

QHJVKUDIQWLPMG-PHSRRZOTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O

Origin of Product

United States

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